3-Hydroxy-1-methylpyridazin-6(1H)-one

Description

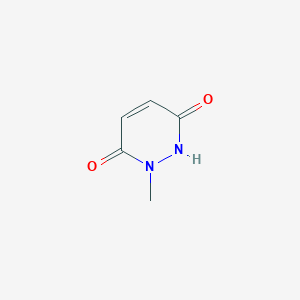

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECOHJYXUJDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202741 | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-01-1 | |

| Record name | 1,2-Dihydro-1-methyl-3,6-pyridazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl maleic hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5436-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1-methylpyridazin-6(1H)-one

This whitepaper provides a comprehensive overview of the synthetic protocol for 3-Hydroxy-1-methylpyridazin-6(1H)-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The pyridazinone scaffold is a "privileged structure" known for its interaction with a diverse range of biological targets.[1] This guide details the primary synthetic route, experimental procedures, and relevant data.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound involves the cyclocondensation reaction of maleic anhydride with methylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine on the anhydride, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% |

| Methylhydrazine | CH₆N₂ | 46.07 | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |

2.2. Procedure

A solution of maleic anhydride (9.81 g, 0.1 mol) is prepared in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this stirring solution, methylhydrazine (4.61 g, 0.1 mol) is added dropwise at room temperature. An exothermic reaction is typically observed. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified this compound. The purified product is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactant Quantities | |

| Maleic Anhydride | 0.1 mol (9.81 g) |

| Methylhydrazine | 0.1 mol (4.61 g) |

| Reaction Conditions | |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~118 °C) |

| Reaction Time | 2 - 4 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Expected Yield | 75-85% |

| Melting Point | 210-212 °C[2] |

General Synthesis of Pyridazinones

The synthesis of the pyridazinone core is a versatile process with several established routes. These methods are crucial for developing a wide array of pyridazinone derivatives for pharmacological studies.[3][4]

Common synthetic strategies include:

-

From Ketoacids: The reaction of γ-ketoacids with hydrazine hydrate or its derivatives is a fundamental method for constructing the pyridazinone ring.[5]

-

From Furanones: Substituted furanones can be converted to pyridazinones by reaction with hydrazine hydrate.[5]

-

From Diketones: 1,4-Diketones can also serve as precursors for the synthesis of pyridazinones upon treatment with hydrazine derivatives.[5]

-

One-Pot Reactions: Methods involving a one-pot reaction of components like acetophenones, glyoxylic acid, and hydrazine hydrate have also been developed.[5]

Caption: Logical relationship of general pyridazinone synthesis strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 5436-01-1 [amp.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 1-Methyl-3,6-pyridazinedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,6-pyridazinedione, a derivative of maleic hydrazide, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical properties, including its structure, physicochemical characteristics, and spectral data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application.

Chemical Structure and Identification

1-Methyl-3,6-pyridazinedione, also known as N-methyl maleic hydrazide, possesses a pyridazine ring system with two carbonyl groups at positions 3 and 6, and a methyl group attached to one of the nitrogen atoms.

Systematic Name: 1-methyl-1,2-dihydropyridazine-3,6-dione Molecular Formula: C₅H₆N₂O₂ Molecular Weight: 126.11 g/mol CAS Number: 5436-01-1

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-3,6-pyridazinedione is provided in Table 1.

Table 1: Physicochemical Properties of 1-Methyl-3,6-pyridazinedione

| Property | Value | Reference |

| Melting Point | 244 °C (decomposes) | [No specific citation found in search results] |

| Boiling Point | 260.1 °C at 760 mmHg | [No specific citation found in search results] |

| Density | 1.263 g/cm³ | [No specific citation found in search results] |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

The structural elucidation of 1-methyl-3,6-pyridazinedione is supported by various spectroscopic techniques.

Mass Spectrometry

Mass spectral data for 1-methyl-3,6-pyridazinedione is available, with numerous spectra accessible through databases such as mzCloud.[1] This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for 1-methyl-3,6-pyridazinedione were not found in the literature search, the expected chemical shifts can be predicted based on the analysis of related pyridazinone derivatives.[2]

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the methyl group protons and the vinyl protons on the pyridazine ring. The exact chemical shifts would be influenced by the electronic environment.

-

¹³C NMR: The carbon spectrum would display signals for the methyl carbon, the two carbonyl carbons, and the two vinyl carbons of the heterocyclic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1-methyl-3,6-pyridazinedione is expected to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.

-

C-N stretching: Absorption bands in the region of 1000-1350 cm⁻¹.

-

C-H stretching: Absorption bands around 2850-3000 cm⁻¹ for the methyl group.

Experimental Protocols

Synthesis of 1-Methyl-3,6-pyridazinedione

A general method for the synthesis of N-substituted pyridazinediones involves the reaction of maleic anhydride with a substituted hydrazine. For the synthesis of 1-methyl-3,6-pyridazinedione, methylhydrazine would be the appropriate reagent.

Reaction Scheme:

Caption: A general reaction scheme for the synthesis of 1-methyl-3,6-pyridazinedione.

Detailed Protocol:

A specific, detailed experimental protocol for the synthesis of 1-methyl-3,6-pyridazinedione was not found in the provided search results. The following is a generalized procedure based on the synthesis of related compounds and should be optimized.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Methylhydrazine: Slowly add methylhydrazine (1 equivalent) to the solution at room temperature with constant stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to yield pure 1-methyl-3,6-pyridazinedione.

Biological Activity and Potential Applications

The biological activities of pyridazine and pyridazinone derivatives are well-documented, with various compounds exhibiting analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The parent compound, maleic hydrazide, is known to be a plant growth regulator that inhibits cell division.[4][5] It has been shown to be a clastogenic agent, causing chromosome breaks.[6][7]

The introduction of a methyl group to the nitrogen atom may alter the biological activity profile of the parent molecule. However, specific studies on the pharmacological effects and mechanism of action of 1-methyl-3,6-pyridazinedione are limited in the available literature. Further research is required to elucidate its potential as a therapeutic agent.

Signaling Pathways and Mechanism of Action

Due to the limited specific biological data for 1-methyl-3,6-pyridazinedione, no established signaling pathways or detailed mechanisms of action can be described at this time. The known clastogenic effects of its parent compound, maleic hydrazide, suggest a potential interaction with DNA replication and cell cycle machinery.

Conclusion

1-Methyl-3,6-pyridazinedione is a compound of interest with a foundation in the well-studied pyridazinedione scaffold. This guide has summarized its core chemical properties and provided a general framework for its synthesis. The lack of specific biological and spectral data highlights a significant opportunity for future research. Elucidating the precise pharmacological profile and mechanism of action of this compound will be crucial for unlocking its potential in drug discovery and development.

Future Directions

-

Detailed spectroscopic characterization (¹H NMR, ¹³C NMR, FTIR) of 1-methyl-3,6-pyridazinedione.

-

Optimization and detailed reporting of the synthetic protocol.

-

In-vitro and in-vivo studies to determine the biological activity profile, including cytotoxicity, and potential therapeutic effects.

-

Investigation into the mechanism of action and identification of molecular targets and affected signaling pathways.

Caption: A logical workflow for future research on 1-methyl-3,6-pyridazinedione.

References

- 1. mzCloud – 1 Methyl 3 6 1H 2H pyridazinedione [mzcloud.org]

- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 5. coresta.org [coresta.org]

- 6. researchgate.net [researchgate.net]

- 7. Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methylmaleic Hydrazide (CAS 5436-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmaleic hydrazide, with the CAS number 5436-01-1, is a derivative of maleic hydrazide, a well-known plant growth regulator. While the parent compound has been extensively studied, N-Methylmaleic hydrazide remains a compound of significant interest with a notable lack of comprehensive public data. This technical guide synthesizes the available information on N-Methylmaleic hydrazide, including its chemical and physical properties. Crucially, where specific data for the N-methylated form is unavailable, this guide provides context by referencing the known properties and biological activities of maleic hydrazide, highlighting the potential for comparative studies. This document also puts forth a detailed, plausible experimental protocol for its synthesis, derived from established chemical principles for related compounds.

Chemical and Physical Properties

N-Methylmaleic hydrazide, systematically named 1-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 5436-01-1 |

| IUPAC Name | 1-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | White Powder[1] |

| Melting Point | 213-219 °C[1] |

| SMILES | CN1NC(=O)C=CC1=O |

| InChI Key | UAECOHJYXUJDOF-UHFFFAOYSA-N |

| Assay (HPLC) | ≥96.0%[1] |

Synthesis of N-Methylmaleic Hydrazide

Proposed Reaction Scheme

The synthesis involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted maleimides and related hydrazides.

Materials:

-

Maleic anhydride (1.0 eq)

-

Methylhydrazine (1.0 eq)

-

Glacial acetic acid (solvent)

-

Anhydrous sodium acetate (optional, as a mild base)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.

-

Addition of Methylhydrazine: Once the maleic anhydride has completely dissolved, allow the solution to cool to room temperature. Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.

-

Reaction: After the addition is complete, add anhydrous sodium acetate (0.1 eq, optional). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, N-Methylmaleic hydrazide, is expected to precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified N-Methylmaleic hydrazide in a vacuum oven. The final product should be a white to off-white powder. Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Reactivity and Potential Biological Activity

Reactivity

Based on its chemical structure, N-Methylmaleic hydrazide is expected to exhibit reactivity characteristic of cyclic hydrazides and α,β-unsaturated carbonyl compounds. The presence of the amide-like functionality and the double bond suggests potential for various chemical transformations. However, specific studies detailing the reaction mechanisms of N-Methylmaleic hydrazide are currently lacking in the scientific literature.

Biological Activity: A Comparative Outlook

There is a significant gap in the literature regarding the specific biological activities of N-Methylmaleic hydrazide. To provide a framework for future research, it is pertinent to consider the well-documented biological effects of its parent compound, maleic hydrazide.

Maleic hydrazide is widely used as a plant growth regulator and herbicide. Its mode of action is believed to involve the inhibition of cell division in plants.[2] Studies have shown that maleic hydrazide can act as an inhibitor of nucleic acid and protein synthesis.[3][4] Furthermore, it has been identified as a chromosome-breaking agent in higher plants.[3][4]

The introduction of a methyl group to the hydrazide nitrogen in N-Methylmaleic hydrazide could potentially alter its biological activity in several ways:

-

Lipophilicity: The methyl group increases the lipophilicity of the molecule, which may affect its ability to cross cell membranes and interact with intracellular targets.

-

Steric Hindrance: The methyl group could introduce steric hindrance, potentially altering the binding affinity of the molecule to its biological targets compared to the unsubstituted maleic hydrazide.

-

Metabolism: The N-methyl group could influence the metabolic fate of the compound in biological systems.

Given the known cytotoxic effects of maleic hydrazide on various cell lines, it is plausible that N-Methylmaleic hydrazide may also exhibit cytotoxic properties.[3] However, without specific experimental data, this remains speculative.

Experimental Protocols for Biological Evaluation (Hypothetical)

Due to the absence of published studies on the biological activity of N-Methylmaleic hydrazide, the following are proposed experimental protocols that could be employed to investigate its potential cytotoxic and enzyme inhibitory effects.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be used to assess the cytotoxic effects of N-Methylmaleic hydrazide on various cancer cell lines.

Workflow:

Enzyme Inhibition Assay

Given that many hydrazide-containing compounds are known to be enzyme inhibitors, an assay to screen N-Methylmaleic hydrazide against a panel of relevant enzymes (e.g., kinases, proteases) would be valuable. The specific protocol would depend on the enzyme being targeted.

Conclusion and Future Directions

N-Methylmaleic hydrazide (CAS 5436-01-1) is a chemical entity with established physical properties but a significant lack of publicly available data regarding its synthesis, reactivity, and biological activity. This technical guide has provided a comprehensive overview of the existing information and has proposed a detailed synthetic protocol based on sound chemical principles. The biological activities of the parent compound, maleic hydrazide, suggest that N-Methylmaleic hydrazide may possess interesting pharmacological properties, particularly in the areas of oncology and agrochemicals.

Future research should focus on:

-

The validation and optimization of the proposed synthetic route for N-Methylmaleic hydrazide.

-

A thorough investigation of its reactivity and chemical stability.

-

Comprehensive screening of its biological activities, including its effects on various cell lines and enzyme systems.

-

Comparative studies with maleic hydrazide to elucidate the structure-activity relationship and the impact of N-methylation.

Such studies will be instrumental in unlocking the potential of N-Methylmaleic hydrazide for applications in drug development and other scientific disciplines.

References

The Biological Activity of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Whitepaper for Drug Discovery Professionals

Abstract

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the biological activity of a specific derivative, 3-Hydroxy-1-methylpyridazin-6(1H)-one (CAS 5436-01-1). While direct research on this compound is limited, this paper will explore its potential biological activities by examining the known effects of its parent compound, maleic hydrazide, and the broader class of N-substituted pyridazinone derivatives. This guide will also provide detailed experimental protocols and conceptual signaling pathways to facilitate future research and drug development efforts centered on this chemical class.

Introduction to the Pyridazinone Scaffold

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of pharmacology. The core structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The inherent chemical properties of the pyridazinone ring allow for diverse substitutions, leading to a wide spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[1][2]

This whitepaper specifically addresses this compound, a simple N-methylated derivative of the pyridazinone family. While this particular molecule is not extensively studied, its structural similarity to other biologically active pyridazinones suggests a potential for interesting pharmacological properties.

Biological Activity Profile

Insights from the Parent Compound: Maleic Hydrazide

This compound is the N-methylated analog of maleic hydrazide.[3] Maleic hydrazide is primarily known for its use as a plant growth regulator and herbicide.[4][5] Its mechanism of action in plants is believed to involve the inhibition of DNA synthesis and cell division, and it has been shown to have genotoxic and chromosome-breaking effects in plant cells.[6][7] While the direct translation of these activities to human pharmacology is not straightforward, the fundamental effect on cell proliferation suggests that derivatives could be explored for anticancer properties. However, concerns about potential mutagenicity and carcinogenicity have been raised for maleic hydrazide, although evidence in humans is lacking.[8]

Broader Activities of N-Substituted Pyridazinone Derivatives

The methylation at the N1 position of the pyridazinone ring in this compound is a key structural feature. The biological activities of various N-substituted pyridazinone derivatives have been reported, providing a basis for postulating the potential activities of the title compound.

-

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[9]

-

Cardiovascular Effects: Certain pyridazinone derivatives have been developed as cardiotonic agents and vasodilators.[1][2]

-

Anticancer Activity: The antiproliferative effects of some pyridazinone derivatives have been documented, with mechanisms including the inhibition of various kinases and other enzymes involved in cancer cell growth and survival.[2]

-

Antimicrobial Activity: The pyridazinone scaffold has also been incorporated into compounds with antibacterial and antifungal properties.[1]

Quantitative Data on Related Pyridazinone Derivatives

Direct quantitative biological data for this compound is not available in the current literature. However, to provide a framework for the potential potency of this class of compounds, the following table summarizes data for other pyridazinone derivatives.

| Derivative Class | Target | Assay | Activity (IC50/EC50) | Reference |

| 3-piperazin-1-yl-1H-pyridazin-6-one derivatives | COX-2 | Colorimetric Inhibitor Screening | IC50 values in the low micromolar range have been reported for some derivatives. | [9] |

| Pyridazin-3-one tethered thiosemicarbazides | Vasodilation | Isolated Rat Thoracic Aorta | EC50 values ranging from 0.0025 to 2.9480 µM. | [10] |

| 1-methoxyphenylpyridazine-6-ones | Cytotoxicity | Human KB and HeLa cell lines | ED50 values between 0.025 and 1.1 µg/mL. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound. These protocols are based on established methods for similar compounds.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.

-

Objective: To quantify the COX inhibitory activity of this compound.

-

Methodology: A colorimetric COX inhibitor screening assay kit can be utilized.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and add a colorimetric substrate to measure the peroxidase activity.

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability (MTT) Assay

This assay assesses the effect of a test compound on the viability and metabolic activity of cancer cells.

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Culture a relevant cancer cell line (e.g., HT-29, A549) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening

Caption: A generalized workflow for the initial in vitro screening of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A potential mechanism of anti-inflammatory action via inhibition of the COX-2 pathway.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its structural relationship to the broadly active pyridazinone family suggests significant potential for pharmacological activity. The known effects of its parent compound, maleic hydrazide, on cell division, coupled with the diverse activities of other N-substituted pyridazinones, point towards promising avenues for future research, particularly in the areas of anti-inflammatory and anticancer drug discovery.

The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a guide for researchers and drug development professionals to unlock the therapeutic potential of this compound and related compounds. Further investigation through the outlined in vitro assays is a critical next step in characterizing the biological profile of this intriguing molecule.

References

- 1. sarpublication.com [sarpublication.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 5436-01-1|this compound [rlavie.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Maleic hydrazide [sitem.herts.ac.uk]

- 6. Cytotoxic effects of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of environmental and health risks of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Guide to Their Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2][3] This technical guide focuses on the structural analogs of 3-Hydroxy-1-methylpyridazin-6(1H)-one, providing an in-depth overview of their synthesis, diverse biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration of novel therapeutic agents.

Synthesis of Pyridazinone Analogs

The synthesis of pyridazinone derivatives often commences from readily available starting materials such as 4-oxo-4-phenylbutanoic acid or through the modification of the pyridazinone core.[4] A general synthetic route involves the condensation of a dicarbonyl compound with hydrazine hydrate or its derivatives.[5][6] For instance, 6-substituted phenyl-3(2H)-pyridazinones can be prepared by reacting glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate.[6] Further modifications, such as chlorination using phosphorus oxychloride, allow for the introduction of various substituents at different positions of the pyridazinone ring, leading to a diverse library of analogs.[6][7]

A common precursor for many pyridazinone derivatives is maleic hydrazide, which can be N-alkylated or otherwise functionalized. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol is another effective method for preparing specific pyridazinone scaffolds.[7] Subsequent reactions, such as treatment with phosphorus oxychloride, can convert the pyridazinone to a 3-chloropyridazine derivative, which serves as a versatile intermediate for further nucleophilic substitution reactions.[7]

Biological Activities and Quantitative Data

Structural analogs of this compound exhibit a wide array of biological activities, including anti-inflammatory, cardiovascular, anticancer, and neuroprotective effects.[3][8] The following tables summarize the quantitative data for various analogs across different therapeutic areas.

Table 1: Anti-inflammatory Activity of Pyridazinone Analogs

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| 5a | COX-2 | In vitro human COX inhibition | 0.77 | 16.70 | [9] |

| 5f | COX-2 | In vitro human COX inhibition | 1.89 | 13.38 | [9] |

| 6b | COX-2 | In vitro COX inhibition | 0.18 | 6.33 | [10] |

| Celecoxib | COX-2 | In vitro human COX inhibition | 0.35 | 37.03 | [9] |

| Indomethacin | COX-1/COX-2 | In vitro human COX inhibition | 0.42 (COX-2) | 0.50 | [9] |

| 4ba | PDE4B | In vitro PDE4 inhibition | 0.251 | - | [11] |

| Roflumilast | PDE4 | In vitro PDE4 inhibition | - | - | [11] |

Table 2: Cardiovascular Activity of Pyridazinone Analogs

| Compound ID | Activity | Assay Type | EC50 (µM) | Reference |

| 4f | Vasorelaxant | Isolated rat thoracic aorta | 0.0136 | [1][12] |

| 4h | Vasorelaxant | Isolated rat thoracic aorta | 0.0117 | [1][12] |

| 5d | Vasorelaxant | Isolated rat thoracic aorta | 0.0053 | [1][12] |

| 5e | Vasorelaxant | Isolated rat thoracic aorta | 0.0025 | [1][12] |

| Acid 5 | Vasorelaxant | Isolated rat thoracic aorta | 0.339 | [13] |

| Ester 4 | Vasorelaxant | Isolated rat thoracic aorta | 1.225 | [13] |

| Hydralazine | Vasorelaxant | Isolated rat thoracic aorta | 18.210 | [13] |

| Nitroglycerin | Vasorelaxant | Isolated rat thoracic aorta | 0.1824 | [1] |

Table 3: Anticancer Activity of Pyridazinone Analogs

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 17 | MCF-7, A549, HepG2, HCT116 | In vitro cytotoxicity | Potent (specific values not provided) | [14] |

| 10l | A549/ATCC | Cell cycle analysis | - | [15] |

| Olaparib | - | PARP inhibitor | 0.015 | [16] |

| Talazoparib | - | PARP inhibitor | 0.0002 | [16] |

Experimental Protocols

General Synthesis of 6-Substituted Phenyl-3(2H)-pyridazinones

A mixture of glyoxylic acid and a substituted acetophenone is reacted, followed by treatment with hydrazine hydrate to yield the corresponding 6-substituted phenyl-3(2H)-pyridazinone. The resulting solid is typically purified by recrystallization.[6]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the test compounds to inhibit COX-1 and COX-2 is determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX.

-

Prepare various concentrations of the test compounds.

-

Add the purified COX-1 or COX-2 enzyme to the wells of a microplate and incubate at room temperature.

-

Add the test compounds to the wells and pre-incubate at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the absorbance at 590 nm to determine peroxidase activity.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[8][17]

Ex Vivo Vasodilation Assay

The vasorelaxant activity of the compounds is assessed using isolated arterial rings from rats.

-

Suspend aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension.

-

Pre-contract the rings with phenylephrine.

-

Add cumulative concentrations of the test compound to the organ bath and record the isometric tension changes.

-

Calculate the percentage of relaxation relative to the pre-contraction and determine the EC50 value.[18]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT assay.

-

Seed cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength to determine cell viability.[19]

Phosphodiesterase (PDE4) Inhibition Assay

The inhibitory activity of the compounds against PDE4 is determined using a non-radioactive assay.

-

Incubate the PDE4B enzyme with the test compounds at various concentrations.

-

Initiate the reaction by adding the substrate (cAMP).

-

Measure the amount of remaining substrate or the product formed to determine the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridazinone analogs stem from their ability to modulate various cellular signaling pathways.

Anti-inflammatory Pathway

Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[8][11] COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. Selective COX-2 inhibitors can reduce inflammation with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.[9] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][11] Some pyridazinone analogs have also been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in the production of inflammatory cytokines.[20]

Cardiovascular Pathway

The cardiovascular effects of pyridazinone derivatives, particularly their vasodilator activity, are often mediated through the modulation of endothelial nitric oxide synthase (eNOS) and phosphodiesterase (PDE) activity.[1][16] Some analogs have been shown to increase the expression of eNOS mRNA, leading to an increased production of nitric oxide (NO), a potent vasodilator.[1] Others act as PDE inhibitors, particularly PDE3 and PDE5, which are prevalent in cardiovascular tissues. Inhibition of these PDEs leads to an increase in intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[16]

Anticancer Pathway

The anticancer activity of pyridazinone derivatives is multifaceted, involving the inhibition of various kinases and other crucial cellular targets. Some analogs have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[15] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth and metastasis. Other pyridazinone-based compounds act as poly (ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms.[16] Additionally, some derivatives have been shown to induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, leading to programmed cell death in cancer cells.[15]

Conclusion

The structural analogs of this compound represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their diverse pharmacological activities, coupled with well-defined structure-activity relationships, provide a solid foundation for the rational design of novel and more potent drug candidates. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering valuable insights for researchers dedicated to advancing the field of drug discovery. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the pyridazinone scaffold.

References

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors | MDPI [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pyridazinone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. From their initial discovery to their diverse applications in modern drug development, this document outlines the synthesis, biological activities, and mechanisms of action of these versatile molecules. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the pursuit of novel therapeutics.

Discovery and Historical Perspective

The journey of pyridazinone derivatives began in the early 20th century with the initial synthesis and characterization of the core pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. However, it was the exploration of the pyridazin-3(2H)-one scaffold that unlocked a vast array of biological activities. Early research in the mid-20th century focused on the synthesis of simple pyridazinone structures, often as chemical curiosities. It was not until the latter half of the century that the therapeutic potential of these compounds began to be realized, with investigations into their effects on the cardiovascular system. This led to the discovery of pyridazinone derivatives with potent antihypertensive and cardiotonic properties. As synthetic methodologies advanced, so did the ability to create more complex and diverse libraries of pyridazinone analogs. This has resulted in the identification of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Today, the pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry, continually serving as a foundation for the design of new and improved therapeutic agents.[1][2][3][4][5][6]

Synthetic Methodologies

The versatility of the pyridazinone scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. The most common and foundational method involves the condensation of a γ-ketoacid with hydrazine or its derivatives.

General Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-ones from γ-Ketoacids

A widely employed method for the synthesis of the pyridazinone core involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. This straightforward reaction provides a reliable route to 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Standard reflux and filtration apparatus

-

Ice-water bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in 100 mL of ethanol.

-

To the stirred solution, add hydrazine hydrate (6.25 g, 0.1 mol of an 80% solution) dropwise. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Following the reflux period, allow the reaction mixture to cool to room temperature.

-

Place the flask in an ice-water bath to facilitate the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Dry the product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, under vacuum to yield a crystalline solid.

One-Pot Synthesis of 6-Substituted-3(2H)-pyridazinones from Ketones

An efficient one-pot synthesis allows for the creation of 6-substituted-3(2H)-pyridazinones directly from a ketone, glyoxylic acid, and hydrazine hydrate. This method is particularly useful for generating a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: One-Pot Synthesis of 6-(4-methoxyphenyl)-3(2H)-pyridazinone

Materials:

-

4-Methoxyacetophenone

-

Glyoxylic acid

-

Hydrazine hydrate

-

Glacial acetic acid (catalyst)

-

Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

-

In a microwave-safe reaction vessel, combine 4-methoxyacetophenone (1.50 g, 10 mmol), glyoxylic acid (0.92 g, 10 mmol), and a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate (0.50 g, 10 mmol) to the mixture.

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature to drive the reaction to completion (e.g., 120°C for 30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to afford 6-(4-methoxyphenyl)-3(2H)-pyridazinone.

Biological Activities and Therapeutic Applications

Pyridazinone derivatives have demonstrated a remarkable range of biological activities, leading to their investigation in numerous therapeutic areas.

Cardiovascular Effects

The initial therapeutic interest in pyridazinone derivatives was focused on their cardiovascular effects. Many compounds have been shown to possess potent vasodilatory and antihypertensive properties.[7]

A primary mechanism for the cardiotonic and vasodilatory effects of some pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.

Table 1: In Vitro PDE3 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 22 | PDE-III | 10 | - | - |

| 24a | cAMP PDE | - | Milrinone | - |

| 24b | cAMP PDE | - | Milrinone | - |

Data extracted from multiple sources.

Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the inhibition of PDE3 activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a binding agent, causing a change in fluorescence polarization. Inhibitors of PDE3 prevent this hydrolysis, resulting in a stable, low fluorescence polarization signal.

Materials:

-

Recombinant human PDE3A or PDE3B

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

Binding agent for fluorescent monophosphate

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

Test pyridazinone derivatives (dissolved in DMSO)

-

Known PDE3 inhibitor (e.g., Milrinone, Cilostazol) for positive control

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test pyridazinone derivatives and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add 5 µL of the diluted compounds or controls to the wells of the 384-well microplate.

-

Add 10 µL of the diluted PDE3 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of the binding agent solution to each well.

-

Incubate for an additional 30 minutes at room temperature.

-

Measure the fluorescence polarization of each well using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[1]

The vasodilatory effects of pyridazinone derivatives translate to in vivo antihypertensive activity.

Table 2: In Vivo Antihypertensive Activity of Selected Pyridazinone Derivatives

| Compound | Method | % Reduction in MABP | Reference Compound | % Reduction in MABP |

| 11 | Tail-cuff | 41.84 | Propranolol | 41.40 |

| 12 | Tail-cuff | 40.98 | Hydralazine | 40.76 |

MABP: Mean Arterial Blood Pressure. Data extracted from multiple sources.[7]

Experimental Protocol: In Vivo Antihypertensive Activity (Tail-Cuff Method)

Principle: This non-invasive method measures the systolic blood pressure and heart rate of a conscious rodent by using a tail cuff to occlude and then release blood flow in the tail artery.

Animals:

-

Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.

Procedure:

-

Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment.

-

On the day of the experiment, record the basal blood pressure and heart rate of each rat.

-

Administer the test pyridazinone derivative or vehicle control orally or intraperitoneally. A standard antihypertensive drug (e.g., hydralazine) should be used as a positive control.

-

Measure the blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Calculate the percentage reduction in mean arterial blood pressure for each treatment group compared to the vehicle control group.[3][8][9]

Anticancer Activity

More recently, pyridazinone derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7]

Many pyridazinone-based anticancer agents function by inhibiting tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these kinases is a common feature of many cancers.

Table 3: Tyrosine Kinase Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | IC50 (nM) | Disease Model | TGI (%) |

| 37 | BTK | 2.1 | - | - |

| 38 | FGFR | - | NCI-H1581 xenograft | 91.6 |

BTK: Bruton's Tyrosine Kinase; FGFR: Fibroblast Growth Factor Receptor; TGI: Tumor Growth Inhibition. Data extracted from multiple sources.[7]

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (e.g., VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase. The amount of phosphorylation is quantified, often using an antibody-based detection method or by measuring ATP consumption.

Materials:

-

Recombinant human tyrosine kinase (e.g., VEGFR-2)

-

Kinase buffer

-

ATP

-

Poly(Glu,Tyr) 4:1 or other suitable substrate

-

Test pyridazinone derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit or similar

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Add test compounds at various concentrations to the wells of a microplate.

-

Add the tyrosine kinase enzyme to all wells except for the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ kit. This involves a two-step process to deplete remaining ATP and then convert ADP to ATP for a luciferase-based light-producing reaction.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of pyridazinone derivatives are a result of their interaction with various molecular targets and signaling pathways.

Vasodilation via PDE3 Inhibition

The inhibition of PDE3 by certain pyridazinone derivatives leads to an increase in intracellular cAMP. In vascular smooth muscle cells, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to muscle relaxation and vasodilation.

Caption: PDE3 Inhibition Pathway Leading to Vasodilation.

Anticancer Mechanism via FGFR Inhibition

In some cancers, aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway drives tumor growth and survival. Pyridazinone derivatives have been developed as potent FGFR inhibitors. By binding to the kinase domain of FGFR, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iajpr.com [iajpr.com]

- 9. ijpsr.com [ijpsr.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 3-Hydroxy-1-methylpyridazin-6(1H)-one (CAS No. 5436-01-1). Despite a comprehensive search of publicly accessible scientific databases and literature, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra—for this specific compound remains largely unavailable.

This document serves to summarize the currently accessible information and provide general guidance on the expected spectroscopic characteristics and the methodologies that would be employed for a full spectral analysis. The content is structured to aid researchers in understanding the data landscape for this compound and to provide a framework for its experimental characterization.

Compound Identification

| IUPAC Name | This compound |

| Synonyms | 1-Methyl-3,6-pyridazinedione, N-Methylmaleic hydrazide |

| CAS Number | 5436-01-1 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Structure |  |

Spectroscopic Data Summary

A thorough search did not yield specific, experimentally-derived NMR or IR spectra for this compound. However, predicted mass spectrometry data is available and can serve as a preliminary guide for experimental analysis.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 127.0502 |

| [M+Na]⁺ | 149.0322 |

| [M-H]⁻ | 125.0356 |

Note: This data is based on computational predictions and awaits experimental verification.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for this compound are not published, standard methodologies for the analysis of related pyridazinone derivatives can be applied.[1] These general procedures are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The spectrum would be expected to show signals corresponding to the methyl protons and the two vinyl protons on the pyridazinone ring. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

¹³C NMR: A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals for the methyl carbon, the two vinyl carbons, and the two carbonyl carbons would be anticipated.

2. Infrared (IR) Spectroscopy

An IR spectrum, typically obtained using an FTIR spectrometer with the sample prepared as a KBr pellet or a thin film, would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching (broad band, ~3400-3200 cm⁻¹)

-

C-H stretching (for methyl and vinyl groups, ~3100-2850 cm⁻¹)

-

C=O stretching (strong bands for the two carbonyl groups, ~1700-1650 cm⁻¹)

-

C=C stretching (~1600 cm⁻¹)

3. Mass Spectrometry (MS)

Mass spectral analysis, likely using Electrospray Ionization (ESI), would be employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining the spectroscopic data discussed.

Caption: General workflow for NMR spectroscopy.

References

Physicochemical Properties of 1-Methyl-3,6-Pyridazinedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-3,6-pyridazinedione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a general synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-methyl-3,6-pyridazinedione.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 244 °C (decomposes) | [1] |

| Boiling Point | 260.1 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| logP (Octanol-Water Partition Coefficient) | -0.8 | [1] |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Tautomerism

1-Methyl-3,6-pyridazinedione can exist in tautomeric forms. Computational studies on the related 4-methyl-3,6-pyridazinedione suggest that the diketo form is the most stable.[1] The tautomeric equilibrium can be influenced by the solvent and temperature. Experimental investigation of tautomerism can be carried out using techniques like ¹H NMR and X-ray diffraction to characterize the predominant forms in different conditions.[2]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below.

Synthesis of 1-Methyl-3,6-pyridazinedione

A general and adaptable two-step synthetic protocol for N-substituted pyridazinones is as follows:

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of 6-substituted pyridazinones from γ-keto acids.[3]

-

Materials: Levulinic acid (4-oxopentanoic acid), hydrazine hydrate, ethanol, ice-water bath, standard reflux and filtration glassware.

-

Procedure:

-

Dissolve levulinic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and then in an ice-water bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the resulting 6-methylpyridazin-3(2H)-one under vacuum.

-

Step 2: N-Methylation

This procedure describes the N-alkylation of the pyridazinone core.

-

Materials: 6-Methylpyridazin-3(2H)-one, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g., acetonitrile).

-

Procedure:

-

Suspend 6-methylpyridazin-3(2H)-one and the base in the anhydrous solvent in a round-bottom flask.

-

Add the methylating agent dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-methyl-3,6-pyridazinedione.

-

Purify the crude product by recrystallization or column chromatography.

-

Determination of Melting Point

The melting point can be determined using the capillary method as per pharmacopeia standards.[4]

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small, finely ground sample of 1-methyl-3,6-pyridazinedione is packed into a capillary tube to a height of 2-3 mm.

-

The capillary is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant rate (e.g., 1 °C/min).[4]

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Determination of Solubility

The solubility of 1-methyl-3,6-pyridazinedione can be determined using an isothermal technique.[5]

-

Apparatus: Isothermal shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of 1-methyl-3,6-pyridazinedione is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted.

-

The concentration of the dissolved compound in the diluted solution is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

The solubility is then calculated from the concentration and the dilution factor.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration or NMR spectroscopy.[6]

-

Apparatus: pH meter, burette, magnetic stirrer, NMR spectrometer.

-

Procedure (Potentiometric Titration):

-

A known concentration of 1-methyl-3,6-pyridazinedione is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Biological Context

Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, certain pyridazinone-containing compounds have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8] Other chiral pyridazin-3(2H)-ones have been shown to act as agonists for N-formyl peptide receptors (FPRs), which are involved in the inflammatory response.[9] While no specific signaling pathway has been definitively elucidated for 1-methyl-3,6-pyridazinedione itself, its structural similarity to these bioactive compounds suggests its potential for investigation in drug discovery programs targeting inflammation and related diseases.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Pyridazinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone-based compounds, with a focus on their applications in oncology, cardiovascular diseases, and inflammatory conditions. This document details the mechanisms of action, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Pyridazinone Compounds in Oncology

Pyridazinone derivatives have shown significant promise as anticancer agents by targeting several key proteins involved in cancer cell proliferation, survival, and DNA repair.

Tyrosine Kinase Inhibition

Pyridazinone-based compounds have been developed as potent inhibitors of various tyrosine kinases that are often dysregulated in cancer.

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation and survival. Aberrant BCR signaling is a hallmark of many B-cell malignancies. Pyridazinone derivatives have been designed to irreversibly inhibit BTK.[1] For instance, a series of pyrazolo[3,4-d]pyridazinone derivatives have demonstrated potent BTK inhibition.[1]

Quantitative Data: BTK Inhibition

| Compound Class | Specific Compound | Target | IC50 | Reference |

| Pyrazolo[3,4-d]pyridazinone | Compound 37 | BTK | 2.1 nM | [1] |

| Imidazo[1,2-b]pyridazine | TM471-1 (Compound 22) | BTK | 1.3 nM |

Signaling Pathway: BTK in B-Cell Receptor Signaling

Caption: The BTK signaling pathway, a key driver in B-cell malignancies, is inhibited by pyridazinone compounds.

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR.[2]

Quantitative Data: FGFR Inhibition

| Compound Class | Target | IC50 | Reference |

| Pyrazolo[3,4-d]pyridazinone | FGFR1 | 0.6 nM | |

| Pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) | FGFR1 | 0.6 nM |

Signaling Pathway: FGFR Signaling Cascade

Caption: Pyridazinone inhibitors block the FGFR signaling cascade, thereby affecting cancer cell growth and angiogenesis.

FER is a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis. Pyrido-pyridazinone derivatives have been identified as potent FER inhibitors.[3][4]

Quantitative Data: FER Inhibition

| Compound Class | Specific Compound | Target | IC50 | Reference |

| Pyrido-pyridazinone | DS21360717 | FER | 0.5 nM | [3][4] |

| Pyrido-pyridazinone | DS08701581 | FER | <0.5 nM | [3][5] |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. Several pyridazinone-based PARP inhibitors are approved for clinical use.[2]

Quantitative Data: PARP Inhibition

| Compound | Target | IC50 | Clinical Use | Reference |

| Olaparib | PARP1/2 | 1.5 nM | Ovarian, Breast, Prostate, Pancreatic Cancer | [2] |

| Talazoparib | PARP1/2 | 0.2 nM | Breast Cancer | [2] |

| Fluzoparib | PARP1 | 1.46 nM | Ovarian, Breast, Gastric Cancer | [2] |

| E-7016 | PARP | 40 nM | Melanoma | [2] |

| Pyridopyridazinone (8a) | PARP-1 | 36 nM | Preclinical | |

| Tetrahydropyridopyridazinone (20w) | PARP-1 | <1 nM (Ki) | Preclinical |

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Caption: Pyridazinone-based PARP inhibitors disrupt DNA repair mechanisms, leading to cancer cell death.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

Quantitative Data: Tubulin Polymerization Inhibition

| Compound Class | Specific Compound | Target | IC50 | Reference |

| Quinoline-pyridazinone | Compound 43 | Human Pancreas Cancer (Panc-1) | 2.9 µM | [2] |